6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine

Kinase inhibitor design Tautomerism Hinge-binding pharmacophore

6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine (CAS 1935641-38-5; molecular formula C₇H₇ClN₄; MW 182.61 g/mol; monoisotopic mass 182.03592 Da) is a heterobicyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family, a privileged scaffold in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine core functions as a bioisostere of adenine and has been extensively exploited for the development of ATP-competitive kinase inhibitors targeting CDK2, EGFR, FLT3, VEGFR2, Abl, and other oncogenic kinases.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
Cat. No. B11908003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCC1=C2C=NC(=NC2=NN1C)Cl
InChIInChI=1S/C7H7ClN4/c1-4-5-3-9-7(8)10-6(5)11-12(4)2/h3H,1-2H3
InChIKeyJNXRAHIMRBVMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine – Core Scaffold, Key Physicochemical Properties, and Kinase-Targeted Research Context


6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine (CAS 1935641-38-5; molecular formula C₇H₇ClN₄; MW 182.61 g/mol; monoisotopic mass 182.03592 Da) is a heterobicyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family, a privileged scaffold in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine core functions as a bioisostere of adenine and has been extensively exploited for the development of ATP-competitive kinase inhibitors targeting CDK2, EGFR, FLT3, VEGFR2, Abl, and other oncogenic kinases [1][2]. This specific compound features a 6-chloro substituent on the pyrimidine ring and a 2,3-dimethyl substitution pattern on the pyrazole ring—yielding the 2H-tautomeric form—with a calculated LogP of 1.33 and a topological polar surface area (TPSA) of 43.6 Ų . The 6-chloro group serves as a critical synthetic handle for nucleophilic aromatic substitution (SNAr) chemistry, enabling modular diversification at the C6 position, while the 2,3-dimethyl-2H-pyrazole arrangement differentiates it from the more common 1,3-dimethyl-1H regioisomer in both hydrogen-bonding capacity and potential kinase hinge-binding orientation [3].

Why 6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine Cannot Be Simply Replaced by In-Class Analogs


Within the pyrazolo[3,4-d]pyrimidine class, seemingly minor structural variations produce profound differences in kinase selectivity, synthetic tractability, and biological outcome. The 6-chloro substituent is not merely a placeholder—it is the principal site for SNAr-based derivatization, and its position (C6 vs. C4) dictates which vector the installed moiety explores within the ATP-binding pocket . The 2,3-dimethyl-2H substitution pattern on the pyrazole ring places both methyl groups in a tautomeric form that lacks an N–H hydrogen-bond donor, in contrast to the 1,3-dimethyl-1H isomer; this directly alters the hinge-binding hydrogen-bonding network that is fundamental to kinase inhibitor pharmacology [1]. In the Abl inhibitor series, halogen substitution patterns guided by structure-based design produced up to a 10-fold improvement in enzymatic affinity compared to non-halogenated analogs [2]. Generic substitution without verifying the regioisomeric identity (2H vs. 1H), chloro position (C4 vs. C6), or methylation pattern introduces unacceptable risk of altered potency, selectivity, and synthetic divergence. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine vs. Closest Analogs


Regioisomeric Differentiation: 2,3-Dimethyl-2H vs. 1,3-Dimethyl-1H Pyrazolo[3,4-d]pyrimidine Tautomerism and Impact on Hydrogen-Bonding Capacity

The target compound exists in the 2H-pyrazolo[3,4-d]pyrimidine tautomeric form, in which the pyrazole N2 position is methylated and no N–H donor is available. In contrast, the commercially prevalent 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1030377-53-7) bears the methyl group at N1, retaining a pyrazole N2–H donor. In the analogous pyrazolo[3,4-b]pyridine system, more than 300,000 1H-isomers have been described compared to approximately 83,000 2H-isomers, and the tautomeric form directly influences the hydrogen-bonding pattern with kinase hinge residues [1]. The absence of an N–H donor in the 2H form removes one hydrogen-bond interaction with the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2 or Met793 in EGFR), which can shift selectivity profiles among kinases that differ in hinge-region composition [2].

Kinase inhibitor design Tautomerism Hinge-binding pharmacophore Medicinal chemistry

6-Chloro vs. 4-Chloro Positional Isomerism: Differential Synthetic Reactivity in SNAr Derivatization

The 6-chloro substituent on the pyrimidine ring of pyrazolo[3,4-d]pyrimidines is the kinetically preferred site for nucleophilic aromatic substitution (SNAr) with amines, enabling efficient C6-functionalization without protection/deprotection steps. Microwave-assisted protocols have demonstrated that the 6-chloro intermediate can be directly converted to 6-amino derivatives via SNAr with primary or secondary amines in a single operation without isolation of the chloride intermediate . By comparison, the 4-chloro isomer (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, CAS 5399-92-8) exhibits a different reactivity order; in many pyrazolo[3,4-d]pyrimidine systems, the C4 position is less electrophilic than C6, requiring harsher conditions or catalysts for SNAr displacement, which can limit the scope of amine nucleophiles and reduce yields [1].

SNAr chemistry Lead optimization Parallel synthesis Medicinal chemistry

Class-Level CDK2 Inhibitory Potency: Pyrazolo[3,4-d]pyrimidine Derivatives Benchmarked Against Roscovitine and Sorafenib

The pyrazolo[3,4-d]pyrimidine scaffold, of which 6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine is a versatile 6-chloro synthetic precursor, has produced CDK2/cyclin A2 inhibitors with IC₅₀ values as low as 0.057 ± 0.003 μM, exceeding the potency of the reference CDK inhibitor roscovitine (IC₅₀ = 0.457 ± 0.025 μM) by approximately 8-fold and sorafenib (IC₅₀ = 0.184 ± 0.01 μM) by approximately 3.2-fold [1][2]. A separate study reported pyrazolo[3,4-d]pyrimidine derivatives 5c and 5g with dual CDK2/GSK-3β inhibitory activity showing CDK2 IC₅₀ values of 0.244 μM and 0.128 μM, respectively [3]. In a third independent evaluation, compounds 3d and 3e from the pyrazolo[3,4-d]pyrimidine series inhibited CDK2/cyclin A2 with IC₅₀ values of 0.332 ± 0.018 μM and 1.133 ± 0.062 μM, respectively, with compound 3d showing GI₅₀ values of 0.0263–0.513 μM across the NCI-60 human tumor cell line panel [2]. These data establish the pyrazolo[3,4-d]pyrimidine core as a validated CDK2 inhibitory scaffold with sub-micromolar potency across multiple chemotypes.

CDK2 inhibition Cancer cell cycle Kinase assay Anticancer

EGFR Tyrosine Kinase Inhibition: Pyrazolo[3,4-d]pyrimidine Derivatives Deliver Sub-100 nM Potency

Pyrazolo[3,4-d]pyrimidine derivatives designed as EGFR tyrosine kinase inhibitors have achieved potent enzymatic activity. Farag et al. reported that compounds 4, 15, and 16 from a pyrazolo[3,4-d]pyrimidine series inhibited EGFR-TK with IC₅₀ values of 0.054 μM, 0.135 μM, and 0.034 μM, respectively, with compound 16 also demonstrating P-glycoprotein inhibition (0.449-fold vs. control) and cytotoxicity against the DOX-resistant MDA-MB-468 breast cancer cell line (IC₅₀ = 0.844 μM) [1]. In a separate study, pyrazolo[3,4-d]pyrimidine compound 4.1.16 showed dual EGFR/ErbB2 inhibition with IC₅₀ values of 0.18 μM and 0.25 μM, respectively [2]. Abbas et al. reported that 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives achieved 41–91% EGFR-TK inhibition, with compound 6b reaching 91% inhibition . These results establish the pyrazolo[3,4-d]pyrimidine scaffold as a validated EGFR-TK inhibitory chemotype with nanomolar potency.

EGFR-TK inhibition Targeted therapy P-glycoprotein Anticancer

Halogen Substitution Drives Order-of-Magnitude Affinity Gains: Structure-Based Evidence from Abl Kinase Optimization

In a structure-based optimization campaign on pyrazolo[3,4-d]pyrimidines as Abl kinase inhibitors, Manetti et al. (2008) demonstrated that the insertion of halogen substituents with various substitution patterns, guided by molecular docking calculations and Grid mapping, led to a significant improvement of leukemia cell growth inhibition and an increase of up to 1 order of magnitude (approximately 10-fold) in binding affinity toward Abl kinase compared to non-halogenated parent compounds [1]. This study provides direct quantitative evidence that the presence and position of halogen atoms on the pyrazolo[3,4-d]pyrimidine scaffold—including chloro substituents—are critical determinants of kinase inhibitory potency. While this study did not test the exact 6-chloro-2,3-dimethyl-2H compound, it establishes the principle that halogen identity and regioposition within the pyrazolo[3,4-d]pyrimidine series produce quantifiable, non-linear potency differences that cannot be predicted by simple analog substitution [1].

Abl kinase Structure-based design Halogen effect Leukemia

Physicochemical Property Profile: LogP, TPSA, and Drug-Likeness Parameters Compared to Common Kinase Inhibitor Intermediates

The calculated physicochemical parameters for 6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine include a LogP of 1.32512, a TPSA of 43.6 Ų, 4 H-bond acceptors, 0 H-bond donors, and 0 rotatable bonds, with a molecular weight of 182.61 g/mol . These values place it well within drug-like chemical space (Lipinski Rule of 5 compliant). By comparison, the 1,3-dimethyl-1H regioisomer (CAS 1030377-53-7) shares identical calculated LogP and TPSA values but differs in H-bond donor count (0 vs. 1), which can affect permeability and solubility . Compared to the unsubstituted 6-chloro-1H-pyrazolo[3,4-d]pyrimidine (MW = 154.56 g/mol), the addition of two methyl groups increases LogP by approximately 0.5–0.7 units (estimated), enhancing membrane permeability potential while maintaining acceptable solubility characteristics. The low number of rotatable bonds (0) confers conformational rigidity favorable for entropic binding to kinase ATP pockets .

Physicochemical properties Drug-likeness LogP Lead optimization

High-Impact Application Scenarios for 6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine in Drug Discovery and Chemical Biology


CDK2-Targeted Anticancer Lead Generation via 6-Amino SNAr Derivatization

Medicinal chemistry teams pursuing CDK2-selective inhibitors can utilize 6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine as a key synthetic intermediate for rapid library generation. The 6-chloro position serves as an electrophilic handle for parallel SNAr amination with diverse primary and secondary amines, enabling systematic exploration of the ribose-binding pocket and solvent-exposed region of CDK2 [1]. With class-validated CDK2/cyclin A2 IC₅₀ values as low as 0.057 μM for pyrazolo[3,4-d]pyrimidine derivatives—surpassing roscovitine by ~8-fold—the scaffold offers a proven potency baseline from which the 6-substituent can be optimized [2]. The 2,3-dimethyl-2H tautomeric form, lacking an N–H donor, may offer a differentiated selectivity window against kinases that rely on hinge N–H hydrogen bonding, such as certain CMGC-family kinases [3].

EGFR Tyrosine Kinase Inhibitor Development with P-Glycoprotein Modulation Potential

The pyrazolo[3,4-d]pyrimidine scaffold has demonstrated EGFR-TK inhibition with IC₅₀ values as low as 0.034 μM and concomitant P-glycoprotein inhibitory activity, suggesting potential applications in overcoming multidrug resistance in cancer [1]. 6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine can be elaborated at the C6 position with substituted anilines or benzylamines to generate novel EGFR-TK inhibitors. The 2,3-dimethyl substitution pattern may influence the compound's orientation within the EGFR ATP-binding site, potentially altering the balance between wild-type and mutant (e.g., T790M) EGFR inhibition—a critical consideration for next-generation EGFR inhibitors [2].

Kinase Selectivity Profiling and Chemical Probe Development Using the 2H-Tautomer Scaffold

The 2H-pyrazolo[3,4-d]pyrimidine scaffold is underrepresented in the kinase inhibitor literature relative to the 1H-tautomer series, with approximately 83,000 vs. 300,000 described compounds in the analogous pyrazolo[3,4-b]pyridine system [1]. This chemical space disparity presents an opportunity for novel intellectual property generation and selectivity profiling. Chemical biology groups seeking to develop selective kinase chemical probes can exploit the 2H-tautomer's distinct hydrogen-bonding pharmacophore to achieve selectivity profiles not accessible with 1H-pyrazolo[3,4-d]pyrimidine analogs. The rigid scaffold (0 rotatable bonds) provides an ideal core for fragment-based drug discovery, where the 6-chloro group enables fragment elaboration via SNAr chemistry [2].

Multi-Kinase Inhibitor Programs Targeting FLT3/VEGFR2 in Hematological Malignancies

Structure-activity relationship studies have established that pyrazolo[3,4-d]pyrimidine derivatives can achieve potent dual FLT3/VEGFR2 inhibition. Compound 33 from the Yang et al. (2013) series demonstrated an IC₅₀ of 1.278 μM for FLT3 and 0.305 μM for VEGFR2, with complete tumor regression in an MV4-11 xenograft mouse model at a once-daily oral dose of 10 mg/kg for 18 days without obvious toxicity [1]. The 6-chloro-2,3-dimethyl-2H scaffold offers a structurally differentiated starting point for lead optimization programs targeting FLT3-driven acute myeloid leukemia (AML), where the 2,3-dimethyl-2H substitution pattern may confer distinct pharmacokinetic or selectivity properties compared to previously explored 1,3-dimethyl-1H or 4-substituted analogs [1]. The demonstrated in vivo efficacy of pyrazolo[3,4-d]pyrimidine multikinase inhibitors validates the scaffold for translational oncology applications.

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